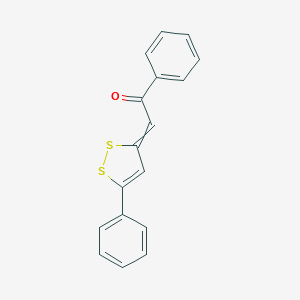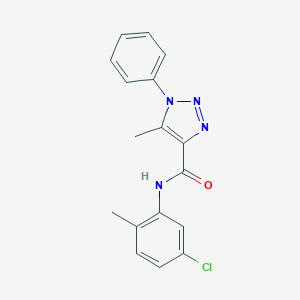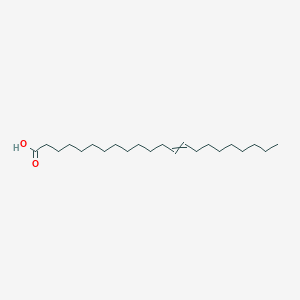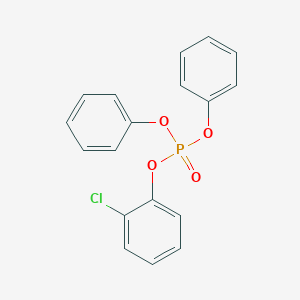
1-Phenyl-2-(5-phenyl-3H-1,2-dithiol-3-ylidene)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(5-phenyl-3H-1,2-dithiol-3-ylidene)ethanone, also known as benzylideneacetophenone-phenyldithiocarbamate (BPDTC), is a compound that has been widely used in scientific research. It is a yellow crystalline powder, and its chemical formula is C22H16S2. BPDTC has been found to have several applications in the field of chemistry, biology, and medicine.
Wirkmechanismus
BPDTC has been found to act as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. BPDTC has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
BPDTC has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various animal models. BPDTC has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BPDTC has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BPDTC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to be non-toxic and has a low risk of side effects. However, one limitation of BPDTC is that its mechanism of action is not fully understood, and further research is needed to elucidate its biological effects.
Zukünftige Richtungen
There are several future directions for research on BPDTC. One area of interest is the development of metal complexes of BPDTC for use in catalysis and material science. Another area of interest is the investigation of the neuroprotective effects of BPDTC in animal models of neurodegenerative diseases. Additionally, further research is needed to understand the mechanisms of action of BPDTC and its potential applications in the treatment of cancer and other diseases.
Synthesemethoden
BPDTC can be synthesized by the reaction of 1-Phenyl-2-(5-phenyl-3H-1,2-dithiol-3-ylidene)ethanonecetophenone with phenyldithiocarbamate. The reaction takes place in the presence of a suitable solvent and a catalyst. The product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
BPDTC has been used in various scientific research studies. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. BPDTC has been used as a ligand in the synthesis of metal complexes, which have been found to have potential applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
1033-62-1 |
|---|---|
Molekularformel |
C17H12OS2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1-phenyl-2-(5-phenyldithiol-3-ylidene)ethanone |
InChI |
InChI=1S/C17H12OS2/c18-16(13-7-3-1-4-8-13)11-15-12-17(20-19-15)14-9-5-2-6-10-14/h1-12H |
InChI-Schlüssel |
HHFKOPFIDAPHDJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=O)C3=CC=CC=C3)SS2 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=O)C3=CC=CC=C3)SS2 |
Synonyme |
1-Phenyl-2-(5-phenyl-3H-1,2-dithiol-3-ylidene)ethanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)

![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)


![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)
